4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
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Overview
Description
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is a heterocyclic compound that features a pyrrolopyridine core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential as a lead compound in drug development, particularly for targeting specific diseases such as cancer and neurological disorders.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,4-b]pyridine
- 1H-pyrrolo[2,3-c]pyridine
Uniqueness
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for developing new therapeutic agents .
Properties
IUPAC Name |
3-piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9/h1-2,5,8-9,13,15H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIIYTWETPAJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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